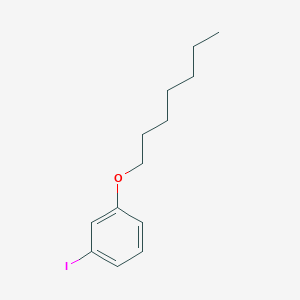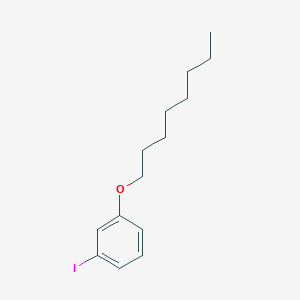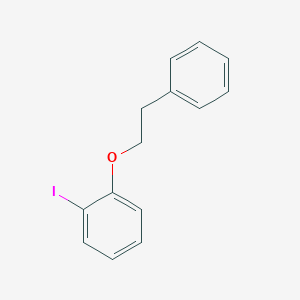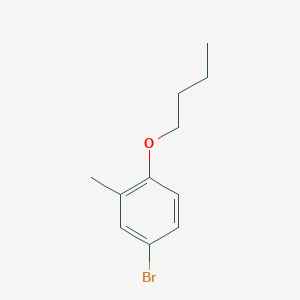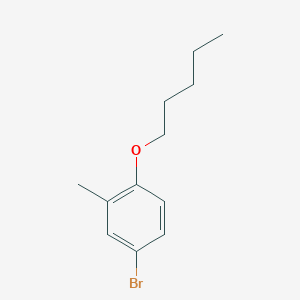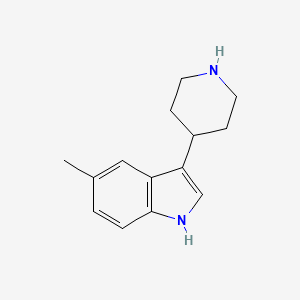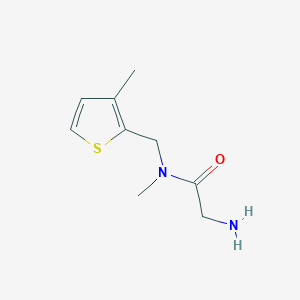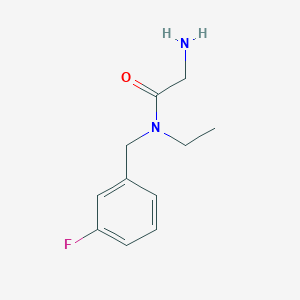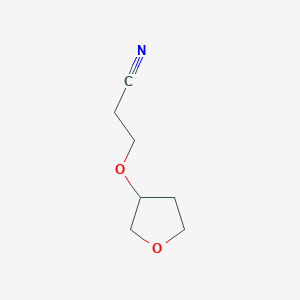
3-(Oxolan-3-yloxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-3-yloxy)propanenitrile is a chemical compound characterized by its unique structure, which includes an oxolane ring (also known as tetrahydrofuran) attached to a propanenitrile group. This compound is of interest in various scientific and industrial applications due to its versatile chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with oxolane and propanenitrile as the primary starting materials.
Reaction Conditions: The reaction involves the nucleophilic substitution of oxolane with propanenitrile under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles.
Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Oxo-compounds such as 3-(Oxolan-3-yloxy)propanal.
Reduction Products: Primary amines such as 3-(Oxolan-3-yloxy)propanamine.
Substitution Products: Various oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxolan-3-yloxy)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Oxolan-3-yloxy)propanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
3-(Oxolan-3-yloxy)pyridin-4-amine
3-(Oxolan-3-yloxy)aniline
3-(Oxolan-3-yloxy)pyridin-2-amine
Uniqueness: 3-(Oxolan-3-yloxy)propanenitrile is unique in its combination of the oxolane ring and the propanenitrile group, which provides distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
3-(oxolan-3-yloxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-2,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIASERNMPZCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bromo-2-[(n-hexyloxy)methyl]benzene](/img/structure/B7861944.png)
![1-Bromo-3-[(n-hexyloxy)methyl]benzene](/img/structure/B7861951.png)
![1-Bromo-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861952.png)
![1-Bromo-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7861959.png)

